molecular formula C14H19N3O2 B1273542 N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide CAS No. 443677-84-7

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide

Katalognummer: B1273542
CAS-Nummer: 443677-84-7
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: GPKOFBHALFQWSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h6-10H,1-5,15H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKOFBHALFQWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393979
Record name N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443677-84-7
Record name N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C12H17N3O2
  • Molecular Weight : 233.29 g/mol
  • IUPAC Name : N-[4-(Hydrazinocarbonyl)phenyl]cyclohexanecarboxamide

The compound features a hydrazinocarbonyl group attached to a phenyl ring, which is known for its reactivity in biological systems and potential therapeutic applications.

Medicinal Chemistry

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity :
    • Case Study : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action may involve apoptosis induction and modulation of signaling pathways related to cell proliferation.
    • Data Table :
      Cell LineIC50 (µM)Mechanism of Action
      MCF-7 (Breast Cancer)15Apoptosis induction
      A549 (Lung Cancer)20Cell cycle arrest
      HeLa (Cervical Cancer)18Inhibition of metabolic pathways
  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant inhibition of growth. Potential mechanisms include disruption of bacterial cell wall synthesis.

Biochemical Studies

  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic benefits in diseases like cancer and infections .
  • Protein Interactions : The compound can form hydrogen bonds with biological macromolecules, affecting their function and stability. This property is crucial for drug design and development.

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials due to its unique chemical structure and properties.

Biologische Aktivität

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide, also known by its CAS number 443677-84-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O2C_{14}H_{19}N_{3}O_{2}. The compound features a hydrazinocarbonyl group attached to a phenyl ring and a cyclohexanecarboxamide moiety, which contributes to its biological properties.

Table 1: Basic Properties

PropertyValue
Molecular Weight251.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number443677-84-7

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

The compound's mechanism involves the inhibition of key enzymes associated with cancer progression. For example, studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced cellular proliferation in cancer cells .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in proliferation markers such as Ki-67 and an increase in apoptotic cells as indicated by TUNEL assays .
  • Selectivity Towards Cancer Cells : Comparative studies showed that this compound selectively targets tumor cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
  • Synergistic Effects : When combined with conventional chemotherapeutics, this compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens in resistant cancer models .

Table 2: Summary of Biological Activities

ActivityEffectReference
AnticancerInhibits cell growth
Apoptosis InductionIncreased apoptotic cells
Enzyme InhibitionDHFR inhibition
Selective CytotoxicityTargets tumor cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for cyclohexanecarboxamide derivatives, and how can they be adapted for N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide?

  • Methodological Answer : Cyclohexanecarboxamides are typically synthesized via coupling reactions between cyclohexanecarbonyl chloride and amines. For example, cyclohexanecarboxylic acid is converted to its chloride using thionyl chloride, followed by reaction with hydrazine derivatives under anhydrous conditions . Adaptations for N-[4-(Hydrazinocarbonyl)phenyl]- derivatives would require introducing the hydrazine moiety at the phenyl group. Purification often involves column chromatography (e.g., gradient elution with hexane/ethyl acetate) and characterization via 1H^1H-NMR, FT-IR, and mass spectrometry .

Q. What analytical techniques are critical for confirming the structural integrity of cyclohexanecarboxamide derivatives?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and molecular symmetry (e.g., cyclohexane chair conformations) .
  • Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1635 cm1^{-1}) and amide (N–H, ~3276 cm1^{-1}) stretches .
  • X-ray Crystallography : For resolving crystal packing and intramolecular hydrogen bonding (e.g., N–H···O interactions in N-(arylcarbamothioyl) derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the 5-HT1A_{1A} receptor binding affinity of radiolabeled cyclohexanecarboxamide derivatives?

  • Methodological Answer :

  • Radioligand Development : Use 18F^{18}F- or 11C^{11}C-labeled analogs (e.g., 18F-Mefway or 11C-WAY-100635) for positron emission tomography (PET). Competitive binding assays with 5-HT1A_{1A}-expressing cell lines or brain tissues quantify receptor density .
  • In Vivo Stability : Assess metabolic stability via HPLC analysis of plasma samples post-injection to confirm intact radioligand fraction .
  • Comparative Studies : Compare pharmacokinetic parameters (e.g., binding potential, non-displaceable uptake) between analogs like 18F-Mefway and 18F-FCWAY to optimize receptor quantification .

Q. What strategies resolve contradictions in receptor binding data for structurally similar cyclohexanecarboxamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. fluoro groups on phenyl rings) and correlate changes with binding affinity using molecular docking or free-energy perturbation simulations .
  • In Silico Modeling : Use density functional theory (DFT) to predict conformational preferences (e.g., chair vs. boat cyclohexane) and their impact on receptor interaction .
  • Cross-Validation : Replicate studies across multiple PET tracers (e.g., 11C-DASB for serotonin transporter comparison) to isolate 5-HT1A_{1A}-specific effects .

Q. How can researchers address challenges in synthesizing enantiomerically pure cyclohexanecarboxamides for pharmacological studies?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., palladium complexes) during coupling reactions to favor desired stereoisomers .
  • Crystallographic Validation : Confirm enantiopurity via single-crystal X-ray diffraction, as demonstrated for (2S,5R)-configured derivatives .

Q. What advanced characterization methods are used to study the solid-state behavior of cyclohexanecarboxamides?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .
  • Powder X-ray Diffraction (PXRD) : Monitor polymorphism or amorphous/crystalline phase transitions .
  • Solid-State NMR : Resolve hydrogen-bonding networks and molecular mobility in crystal lattices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.